molecular formula C13H21N3O B181962 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline CAS No. 443915-51-3

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline

Cat. No. B181962
CAS RN: 443915-51-3
M. Wt: 235.33 g/mol
InChI Key: LZYIXSDJJBZCEM-UHFFFAOYSA-N
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Description

“4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is an organic compound that can be used in the agrochemical, pharmaceutical, and dyestuff fields . It is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of “this compound”. These compounds have unique biochemical properties and are used in the synthesis of many alkaloid natural products and drug candidates . A study on the synthesis and crystal structures of related compounds provides insights into the synthesis process .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H21N3O, and its molecular weight is 235.33 . Further details about its molecular structure can be found in various studies .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple hydrogen bonds . More detailed information about these reactions can be found in the referenced studies .

Scientific Research Applications

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline has been used in various scientific research applications, including as a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been used as a substrate for the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the regulation of muscle contraction. This compound has also been used as a substrate for the enzyme cyclooxygenase (COX), which is involved in the metabolism of prostaglandins.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with α1-ar . The α1-AR is a type of adrenergic receptor, which plays a crucial role in the regulation of cardiovascular function.

Pharmacokinetics

The compound’s molecular weight (23533 g/mol ) suggests that it could be well-absorbed and distributed in the body. The presence of the methoxyethyl and piperazine groups could potentially influence its metabolism and excretion.

Advantages and Limitations for Lab Experiments

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easier to work with in aqueous solutions. It is also relatively stable, making it suitable for long-term storage. In addition, it is relatively non-toxic and has a low potential for causing adverse reactions. However, this compound is not very soluble in organic solvents, which can limit its use in some experiments.

Future Directions

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline has potential for use in a variety of scientific research applications. It could be used to study the mechanism of action of various enzymes, such as MAO, AChE, and COX. It could also be used to study the effects of nitric oxide on blood pressure regulation. This compound could also be used to study the effects of prostaglandins on inflammation. Additionally, this compound could be used to study the effects of various drugs on the activity of enzymes and other biological processes.

Synthesis Methods

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline can be synthesized via a reaction between 4-ethoxypiperazine and 2-methoxyethylamine. This reaction leads to the formation of an intermediate, 4-(2-methoxyethyl)piperazine, which is then reacted with aniline. The reaction is carried out in a basic medium to form the desired product, this compound.

Safety and Hazards

The safety information available indicates that “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[4-(2-methoxyethyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYIXSDJJBZCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620804
Record name 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443915-51-3
Record name 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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